molecular formula C9H14N2O B1463499 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol CAS No. 1086376-75-1

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol

Cat. No. B1463499
M. Wt: 166.22 g/mol
InChI Key: JOELJKIHLYITCO-UHFFFAOYSA-N
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Description

“6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol” is a chemical compound . It is related to other compounds such as “N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride” and “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride” which have been studied for their properties .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles or 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with various alkylating reagents . The yields of these reactions were reported to be between 58% and 85% .


Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR, 13C NMR, and LC-MS . The signal of the 2-CH-fragment of the imidazole ring for 5H-imidazo[1,2-a]azepines was registered as a singlet in a narrow range at 7.69–7.77 ppm and practically does not depend on the electronic character of the substituents of the benzene ring in the third position of the core heterocycle .


Chemical Reactions Analysis

The reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with alkylating reagents leads to the formation of quaternary imidazolium salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride” has a molecular weight of 234.71 .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has been conducted on synthesizing novel derivatives of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol, which have shown significant antibacterial and antifungal activities. For example, Demchenko et al. (2021) synthesized a series of quaternary salts derivatives of 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine, showing broad activity spectrum towards various pathogens including Staphylococcus aureus and Escherichia coli, among others. These compounds were characterized by 1H NMR, 13C NMR, and LC-MS, highlighting their potential as antimicrobial agents Demchenko, Lesyk, Yadlovskyi, Zuegg, Elliott, Drapak, Fedchenkova, Suvorova, & Demchenko, 2021.

Antifungal and Antibacterial Properties

Another study by Demchenko et al. (2020) involved the synthesis of new 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides, showcasing their in vitro antimicrobial activity. Among the synthesized compounds, some demonstrated promising activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. This research adds to the body of knowledge regarding the antimicrobial potential of imidazo[1,2-a]azepine derivatives Demchenko, Lesyk, Zuegg, Elliott, Fedchenkova, Suvorova, & Demchenko, 2020.

Analgesic Properties

Further extending the applicability of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol derivatives, research by Demchenko et al. (2018) focused on synthesizing compounds with potentially analgesic properties. The study synthesized a new series of (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine derivatives. Initial evaluations suggested these compounds exhibit moderate analgesic effects, providing a basis for further investigation into their therapeutic potential Demchenko, Yeromina, Perekhoda, Bukhtiarova, Bobkova, & Demchenko, 2018.

Herbicidal Activity

The compound and its derivatives have also been explored for their herbicidal activity. Wang et al. (2006) designed and synthesized novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, evaluating their herbicidal activities against rape and barnyard grass. This study not only contributes to agricultural science by providing new avenues for weed management but also showcases the diverse applications of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol derivatives Wang, Liu, Zhu, Zou, Hu, & Yang, 2006.

Safety And Hazards

The safety and hazards of related compounds have been noted. For example, “N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride” has been classified with the signal word “Warning” and hazard statement “H319” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The future directions of research on “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol” and related compounds could involve further exploration of their antibacterial and antifungal activity, as well as their potential applications in various fields .

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-7-8-6-10-9-4-2-1-3-5-11(8)9/h6,12H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOELJKIHLYITCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=C(N2CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol
Reactant of Route 3
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol
Reactant of Route 4
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol
Reactant of Route 5
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol
Reactant of Route 6
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol

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